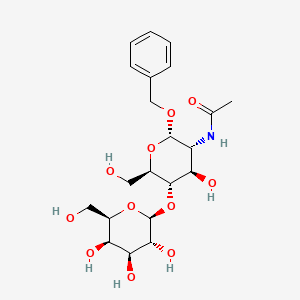
5-(Chloromethyl)-2-isopropyl-1,3-dimethoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Chloromethyl)-2-isopropyl-1,3-dimethoxybenzene is an organic compound with a benzene ring substituted with a chloromethyl group, an isopropyl group, and two methoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-isopropyl-1,3-dimethoxybenzene typically involves the chloromethylation of 2-isopropyl-1,3-dimethoxybenzene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction conditions generally include maintaining a low temperature to control the reactivity and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow processing. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety and efficiency compared to traditional batch processes.
化学反应分析
Types of Reactions
5-(Chloromethyl)-2-isopropyl-1,3-dimethoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the chloromethyl group or other substituents on the benzene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted benzene derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds.
科学研究应用
5-(Chloromethyl)-2-isopropyl-1,3-dimethoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to study the effects of chloromethyl and methoxy groups on biological activity, potentially leading to the development of new drugs.
Material Science: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 5-(Chloromethyl)-2-isopropyl-1,3-dimethoxybenzene involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, or other cellular components, affecting their function and activity. The methoxy groups may also influence the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
5-(Chloromethyl)furfural: A compound with a similar chloromethyl group but a different aromatic ring structure.
2-Chloro-5-chloromethylthiazole: Another compound with a chloromethyl group, used in the synthesis of pesticides.
5-(Chloromethyl)isoxazole: A compound with a chloromethyl group and an isoxazole ring, used in medicinal chemistry.
Uniqueness
5-(Chloromethyl)-2-isopropyl-1,3-dimethoxybenzene is unique due to the combination of its substituents. The presence of both methoxy and isopropyl groups on the benzene ring can significantly influence its chemical reactivity and biological activity compared to other chloromethyl-substituted compounds.
属性
分子式 |
C12H17ClO2 |
|---|---|
分子量 |
228.71 g/mol |
IUPAC 名称 |
5-(chloromethyl)-1,3-dimethoxy-2-propan-2-ylbenzene |
InChI |
InChI=1S/C12H17ClO2/c1-8(2)12-10(14-3)5-9(7-13)6-11(12)15-4/h5-6,8H,7H2,1-4H3 |
InChI 键 |
ICPCIAAYUUKBAJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C=C(C=C1OC)CCl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(8S,10R,13S,14S,17R)-3-acetoxy-17-(2-acetoxyacetyl)-10,13-dimethyl-2,7,8,10,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate](/img/structure/B11827367.png)

![(4aR,7R,9aR)-7-methyl-2-tosyl-1,2,3,4,7,9a-hexahydro-5H-azirino[2,1-j][1,6]naphthyridine](/img/structure/B11827371.png)





![4-Methyl-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11827405.png)



![Tert-butyl (5-bromothiazolo[5,4-B]pyridin-2-YL)carbamate](/img/structure/B11827434.png)
